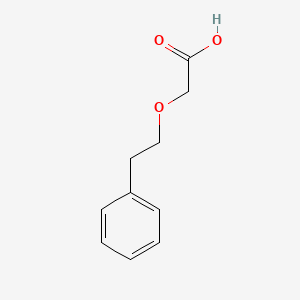

2-(2-Phenylethoxy)acetic acid

Vue d'ensemble

Description

“2-(2-Phenylethoxy)acetic acid” is an organic compound with the molecular formula C10H12O3 . It is also known as Acetic acid, 2-phenylethyl ester .

Molecular Structure Analysis

The molecular structure of “2-(2-Phenylethoxy)acetic acid” is based on its molecular formula C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) .

Physical And Chemical Properties Analysis

“2-(2-Phenylethoxy)acetic acid” has a molecular weight of 180.2 g/mol . It is a liquid at room temperature . The melting point is reported to be between 46-48°C .

Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Compounds

2-(2-Phenylethoxy)acetic acid: is a precursor in the synthesis of various pharmacologically active compounds. Its derivatives, such as phenoxy acetamide, have been explored for their therapeutic potential. The chemical diversity of these derivatives allows for the design of new drugs with improved safety and efficacy .

Anti-Inflammatory Applications

Derivatives of 2-(2-Phenylethoxy)acetic acid have been studied as selective COX-2 inhibitors. These inhibitors play a crucial role in reducing inflammation by targeting the COX-2 enzyme, which converts arachidonic acid into prostaglandins. Novel derivatives have shown significant effectiveness in reducing inflammation without the side effects associated with non-selective COX inhibitors .

Agricultural Chemicals

The compound’s derivatives are used in the manufacture of agricultural chemicals, including pesticides and fungicides. Their molecular structure can be tailored to interact with specific biological targets in pests and fungi, providing a way to protect crops and increase agricultural productivity .

Dye Industry

In the dye industry, 2-(2-Phenylethoxy)acetic acid serves as an intermediate in the synthesis of complex dyes. Its physicochemical properties allow it to bind with other molecules, forming stable compounds that exhibit desired color properties for various applications .

Solvent Properties

Due to its solubility in organic solvents like ether and ethanol, 2-(2-Phenylethoxy)acetic acid is used as a solvent and a reagent in organic synthesis. Its medium-strong acid nature (pKs = 3.17) makes it suitable for reactions requiring specific acidic conditions .

Computational Chemistry

The compound is also significant in computational chemistry, where it’s used to model interactions of drugs at the molecular level. Its derivatives provide a framework for studying the pharmacological effects of new drugs, aiding in the prediction of their biological activity .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to 2-phenylethanol (pea), which has been found to have antimicrobial activity against selected phytopathogenic fungi .

Mode of Action

Biochemical Pathways

It’s known that phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It’s possible that 2-(2-Phenylethoxy)acetic acid might affect similar biochemical pathways.

Pharmacokinetics

A study on a related compound, 2-phenoxyethanol, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid (paa) after dermal and inhaled administration

Result of Action

Studies on 2-phenylethanol (pea) suggest that it has antimicrobial activity against selected phytopathogenic fungi

Action Environment

It’s known that the compound is a liquid at room temperature , which suggests that it might be stable under a range of environmental conditions

Propriétés

IUPAC Name |

2-(2-phenylethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTWVOXVRHTACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527971 | |

| Record name | (2-Phenylethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81228-03-7 | |

| Record name | 2-(2-Phenylethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenylethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

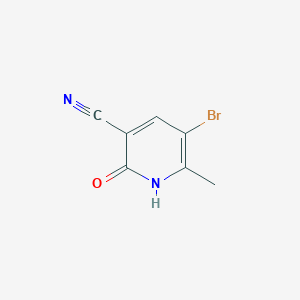

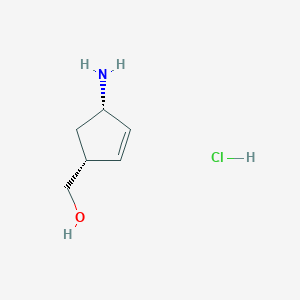

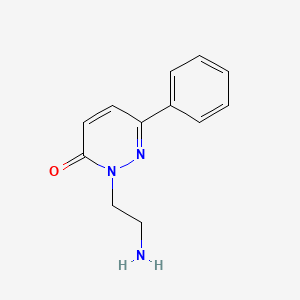

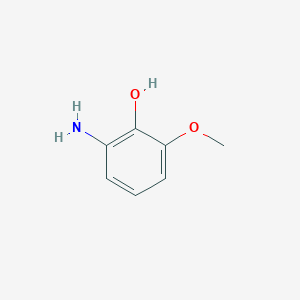

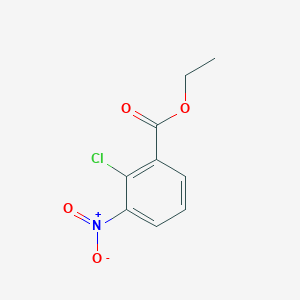

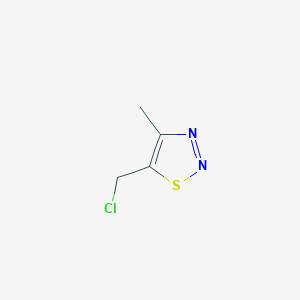

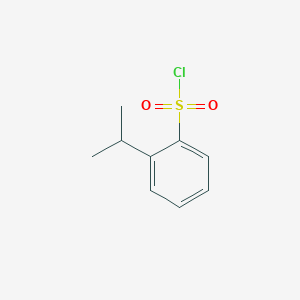

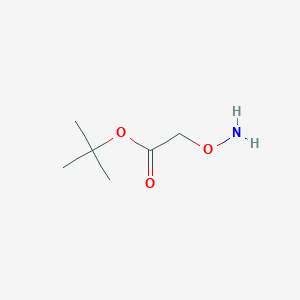

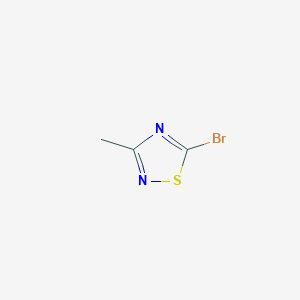

Synthesis routes and methods I

Procedure details

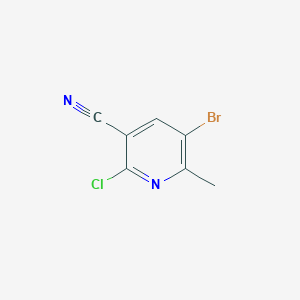

Synthesis routes and methods II

Procedure details

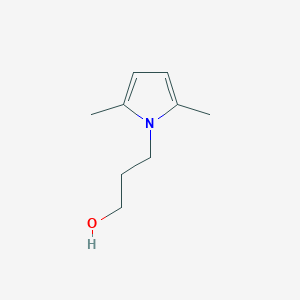

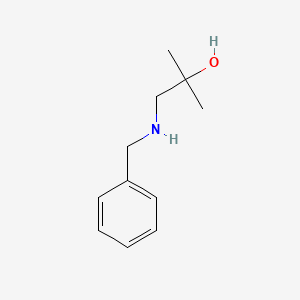

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.